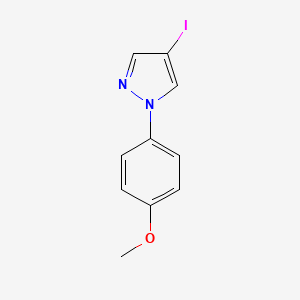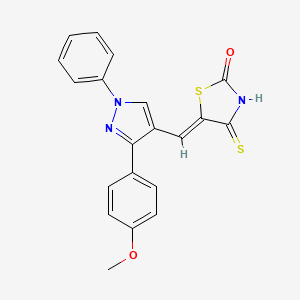
(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a thiazolidinone group, which is a type of sulfur and nitrogen-containing heterocycle. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiazolidinone rings. This could potentially be achieved through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the thiazolidinone ring might be reactive at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Antimicrobial Activity
Research has shown that derivatives of thiazolidin-4-one, including compounds structurally related to "(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one," exhibit potent antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showing significant inhibitory action. The mechanism of action is often attributed to the inhibition of essential enzymes or interference with cell wall synthesis in the pathogens (Patel et al., 2013), (B'Bhatt & Sharma, 2017).
Anticancer Activity
The exploration of thiazolidin-4-one derivatives for anticancer activity has uncovered promising results. These compounds demonstrate the capability to inhibit the proliferation of cancer cells, including those from breast, lung, and colon cancers. The anticancer effects are thought to result from the induction of apoptosis and the inhibition of cell cycle progression in cancer cells. Such findings indicate a potential therapeutic application in cancer treatment, highlighting the significance of structural modifications to enhance efficacy and selectivity (Chandrappa et al., 2010).
Anti-inflammatory and Enzyme Inhibition
Anti-inflammatory Properties
Several studies have focused on the anti-inflammatory properties of thiazolidin-4-one derivatives, identifying their potential to act as inhibitors of key enzymes involved in the inflammation process. These compounds have been tested in various in vivo and in vitro models, showing significant reduction in inflammatory markers and symptoms. The findings suggest their utility in developing new anti-inflammatory agents that could be used to treat a wide range of inflammatory diseases (Sunder & Maleraju, 2013).
Structural and Synthetic Studies
Supramolecular Structures
Detailed structural analyses of thiazolidin-4-one derivatives have been conducted to understand their supramolecular arrangements and hydrogen bonding patterns. These studies provide insights into the molecular basis of their biological activities and offer guidance for the design of more effective molecules. The crystallographic studies reveal diverse supramolecular architectures, which are crucial for optimizing intermolecular interactions in drug design (Delgado et al., 2005).
Synthetic Approaches
Research into the synthesis of thiazolidin-4-one derivatives, including "this compound," focuses on developing efficient and versatile synthetic routes. These approaches aim to introduce functional diversity, allowing for the exploration of a broad range of biological activities. Advanced synthetic techniques, including microwave-assisted synthesis and green chemistry principles, are employed to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process (Kamila & Biehl, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c1-25-16-9-7-13(8-10-16)18-14(11-17-19(26)21-20(24)27-17)12-23(22-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,24,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRXGYXUCMZLH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=S)NC(=O)S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=S)NC(=O)S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)
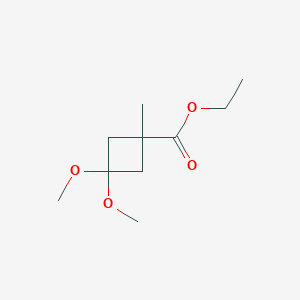
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)

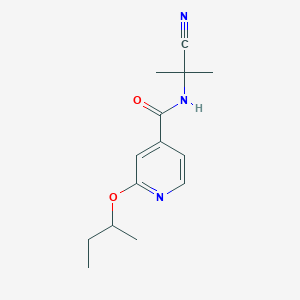
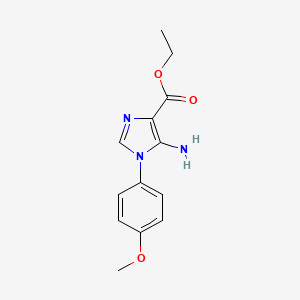
![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)
![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)
![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)
![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)
